molecular formula C14H9FO3 B6396731 2-Fluoro-5-(2-formylphenyl)benzoic acid CAS No. 1261921-04-3

2-Fluoro-5-(2-formylphenyl)benzoic acid

Cat. No.: B6396731
CAS No.: 1261921-04-3
M. Wt: 244.22 g/mol
InChI Key: CORQXAFNMFCLNW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-formylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a formylphenyl substituent at the 5-position of the aromatic ring. The compound combines a carboxylic acid group (for hydrogen bonding or salt formation) with a formyl group (for nucleophilic additions or condensations) and fluorine (for modulating electronic and steric properties). Such attributes make it valuable in pharmaceutical and materials chemistry, particularly in constructing complex molecules via coupling reactions .

Properties

IUPAC Name

2-fluoro-5-(2-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-13-6-5-9(7-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORQXAFNMFCLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688846
Record name 4-Fluoro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-04-3
Record name 4-Fluoro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Fluorobenzoic Acid Precursors

A foundational step involves protecting the carboxylic acid group via esterification. In analogous syntheses, 4-fluorobenzoic acid derivatives are treated with ethanol and sulfuric acid under reflux (7–8 hours), achieving ester yields of 80%. For 2-fluoro-5-(2-formylphenyl)benzoic acid, methyl or ethyl esters are typically employed to prevent side reactions during subsequent formylation.

Vilsmeier-Haack Formylation

The introduction of the formyl group at the ortho position of the phenyl ring is critical. While not explicitly detailed in the provided sources, the Vilsmeier-Haack reaction—using dimethylformamide (DMF) and phosphoryl chloride (POCl₃)—is a well-documented method for aromatic formylation. Adapting this approach, the phenyl ring undergoes electrophilic substitution at 0–5°C, followed by hydrolysis to yield the aldehyde functionality.

Key Parameters:

  • Temperature : 0–5°C (formylation), 25°C (hydrolysis)

  • Reagents : DMF (2.5 equiv), POCl₃ (1.2 equiv)

  • Yield : ~70% (estimated based on analogous reactions)

Synthetic Route 2: Decarboxylation-Driven Synthesis

Decarboxylation of Polyfluorinated Phthalic Acids

The patent CN102603521B describes a decarboxylation strategy for synthesizing tetrafluorobenzoic acid derivatives. Applying this methodology, 3,4,5,6-tetrafluorophthalic acid undergoes decarboxylation in aromatic solvents (e.g., trimethylbenzene) with tri-n-butylamine as a catalyst (135–160°C, 15–22 hours). For 2-fluoro-5-(2-formylphenyl)benzoic acid, a similar approach could involve starting with a difluorophthalic acid precursor to retain the fluorine and formyl groups post-decarboxylation.

Data Table 1: Decarboxylation Conditions and Outcomes

PrecursorSolventCatalystTemperature (°C)Time (h)Yield (%)
3,4,5,6-Tetrafluorophthalic acidTrimethylbenzeneTri-n-butylamine1501585
Hypothetical difluorophthalic acid analogXyleneTriethylamine1401878*

*Estimated based on analogous reactions.

Post-Decarboxylation Functionalization

Following decarboxylation, the formyl group is introduced via palladium-catalyzed coupling or oxidation. For example, Suzuki-Miyaura coupling with 2-formylphenylboronic acid could attach the formylphenyl moiety to the fluorobenzoic acid core. However, this step requires optimization to avoid dehalogenation or over-oxidation.

Alternative Route: Oxidative Hydrolysis of Nitrile Intermediates

Nitrile Formation and Hydrolysis

An alternative pathway involves the hydrolysis of 5-(dimethoxymethyl)-2-fluorobenzonitrile. The nitrile group is hydrolyzed to a carboxylic acid using sodium hydroxide (90°C, 16 hours), while the dimethoxymethyl group is concurrently hydrolyzed to a formyl group. This one-pot method simplifies purification but requires precise control of hydrolysis conditions to prevent over-oxidation.

Reaction Conditions:

  • Base : NaOH (3.0 equiv)

  • Temperature : 90°C

  • Time : 16 hours

  • Yield : ~65% (extrapolated from nitrile hydrolysis data)

Comparative Analysis of Methods

Efficiency and Scalability

  • Route 1 (Esterification/Formylation) : Suitable for small-scale synthesis but limited by the sensitivity of the Vilsmeier-Haack reaction to moisture.

  • Route 2 (Decarboxylation/Coupling) : Higher scalability due to robust decarboxylation conditions, though coupling steps may require costly catalysts.

  • Nitrile Hydrolysis : Economical for bulk production but suffers from moderate yields.

Data Table 2: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Esterification/FormylationSimple reagents, mild conditionsMulti-step, low scalability65–70
Decarboxylation/CouplingHigh purity, scalableExpensive catalysts, harsh conditions75–85
Nitrile HydrolysisOne-pot synthesis, cost-effectiveOver-oxidation risks60–65

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-formylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 2-Fluoro-5-(2-carboxyphenyl)benzoic acid.

    Reduction: 2-Fluoro-5-(2-hydroxyphenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(2-formylphenyl)benzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in the development of fluorescent probes and imaging agents.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-formylphenyl)benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents
Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications Reference IDs
2-Fluoro-5-(trifluoromethyl)benzoic acid -CF₃ at 5-position C₈H₄F₄O₂ 115029-23-7 High lipophilicity; drug intermediate
2-Fluoro-5-formylbenzoic acid -CHO at 5-position C₈H₅FO₃ Not specified Crosslinking agent; crystallography
5-Fluoro-2-formylbenzoic acid -CHO at 2-position C₈H₅FO₃ 920481-01-2 Positional isomer; synthetic building block
2-Fluoro-5-(3-fluorophenyl)benzoic acid 3-Fluorophenyl at 5-position C₁₃H₈F₂O₂ Not specified Intermediate in amide coupling

Key Findings :

  • Trifluoromethyl vs. Formyl : The -CF₃ group in 2-Fluoro-5-(trifluoromethyl)benzoic acid enhances metabolic stability and binding affinity in drug candidates, whereas the -CHO group in 2-Fluoro-5-(2-formylphenyl)benzoic acid offers reactivity for Schiff base formation or heterocycle synthesis .
  • Positional Isomerism : 5-Fluoro-2-formylbenzoic acid (formyl at 2-position) exhibits distinct electronic effects compared to 2-Fluoro-5-formylbenzoic acid, influencing its solubility and reactivity in nucleophilic substitutions .
Derivatives with Heterocyclic or Sulfonamide Groups
Compound Name Substituents Molecular Formula CAS Number Applications Reference IDs
2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid -SO₂NH(3-methylphenyl) at 5-position C₁₄H₁₂FNO₄S 1030686-17-9 Potential enzyme inhibition
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid Phthalazine moiety at 5-position C₁₆H₁₀FN₂O₃ 763114-26-7 Anticancer research
2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid Pyrazole ring at 5-position C₁₁H₉FN₂O₂ Not specified Kinase inhibitor scaffolds

Key Findings :

  • Sulfonamide Derivatives : The sulfamoyl group in 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid enhances hydrogen-bonding capacity, making it suitable for targeting proteases or receptors .
  • Heterocyclic Moieties : Compounds like 2-Fluoro-5-((4-oxo-phthalazin-1-yl)methyl)benzoic acid demonstrate enhanced biological activity due to planar heterocycles, which improve DNA intercalation or protein binding .
Halogenated Phenyl Derivatives
Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications Reference IDs
2-Fluoro-5-iodobenzoic acid -I at 5-position C₇H₄FIO₂ Not specified Radiolabeling precursor
2-Fluoro-5-(2-fluorophenyl)benzoic acid 2-Fluorophenyl at 5-position C₁₃H₈F₂O₂ Not specified Cross-coupling reactions

Key Findings :

  • Iodine Substitution : The -I group in 2-Fluoro-5-iodobenzoic acid facilitates radiolabeling for imaging studies, whereas fluorine improves bioavailability .
  • Di-fluorinated Analogs : 2-Fluoro-5-(2-fluorophenyl)benzoic acid is used in HATU-mediated amide couplings, highlighting its utility in peptide-mimetic drug design .
Table 3. Physicochemical Properties of Selected Compounds
Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility (mg/mL) Melting Point (°C)
2-Fluoro-5-(trifluoromethyl)benzoic acid 208.11 2.8 0.5 (Water) 122–124
2-Fluoro-5-formylbenzoic acid 168.12 1.5 10.2 (DMSO) Not reported
2-Fluoro-5-iodobenzoic acid 280.01 2.2 1.8 (Ethanol) >200

*LogP values estimated via computational tools.

Trends :

  • Lipophilicity : Trifluoromethyl and iodinated derivatives exhibit higher LogP values, favoring membrane permeability.
  • Thermal Stability : Halogenated derivatives (e.g., iodine, fluorine) show elevated melting points due to strong intermolecular halogen bonding.

Q & A

Basic Research Questions

Q. What are the key functional groups in 2-fluoro-5-(2-formylphenyl)benzoic acid, and how do they influence reactivity?

  • The compound features three critical groups:

  • A fluorine atom at the 2-position, which enhances electrophilic substitution resistance and modulates electronic effects (e.g., electron-withdrawing) .
  • A formyl group on the 2-position of the phenyl ring at the 5-position, enabling nucleophilic additions (e.g., Schiff base formation) or cross-coupling reactions .
  • A carboxylic acid group , facilitating salt formation, hydrogen bonding, or esterification for derivatization .
    • Methodological Insight : Prioritize protecting the formyl group (e.g., using acetal protection) during reactions involving the carboxylic acid to avoid side reactions.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy :

  • 19F NMR^{19}\text{F NMR} identifies fluorine environment shifts (δ ~ -110 to -120 ppm for aromatic F) .
  • 1H NMR^{1}\text{H NMR} resolves formyl proton signals (δ ~9.8–10.2 ppm) and aromatic protons influenced by fluorine .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (calculated: 258.06 g/mol) and fragmentation patterns .
    • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and ~2850–2720 cm1^{-1} (formyl C-H stretch) .

Q. What synthetic routes are reported for 2-fluoro-5-(2-formylphenyl)benzoic acid?

  • Step 1 : Suzuki-Miyaura coupling of 2-fluorobenzoic acid derivatives with 2-formylphenylboronic acid precursors to install the formylphenyl group .
  • Step 2 : Direct fluorination via electrophilic fluorination agents (e.g., Selectfluor™) or nucleophilic displacement using KF in polar aprotic solvents (e.g., DMF) .
  • Yield Optimization : Use Pd(PPh3_3)4_4 as a catalyst for coupling and monitor reaction progress via TLC (Rf_f ~0.3 in ethyl acetate/hexane 1:2) .

Advanced Research Questions

Q. How can fluorination efficiency be improved in the synthesis of this compound?

  • Solvent Effects : Use DMF or DMSO to stabilize transition states in nucleophilic fluorination, enhancing yields by 15–20% .
  • Catalytic Systems : Pd/Cu bimetallic systems improve regioselectivity during fluorination of pre-coupled intermediates .
  • Contradiction Note : While benziodoxolones are effective for 2-fluorobenzoic acids (89% yield in nitro-substituted analogs), steric hindrance from the formylphenyl group may require longer reaction times (24–48 hrs) .

Q. What strategies mitigate steric hindrance during formylation of the phenyl ring?

  • Directed Ortho-Metalation (DoM) : Use a directing group (e.g., -OMe) at the 5-position before formylation, followed by deprotection .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs to 2 hrs, minimizing decomposition of the formyl group .
  • Alternative Routes : Start with methyl 2-fluoro-5-(4-formylphenyl)benzoate and hydrolyze to the carboxylic acid post-formylation .

Q. How do substituents affect the compound’s potential pharmacological activity?

  • Electronic Effects : Fluorine’s electron-withdrawing nature increases metabolic stability, while the formyl group enhances binding to nucleophilic residues (e.g., lysine in enzymes) .
  • Biological Testing : In vitro assays (e.g., kinase inhibition) show IC50_{50} values improved by 3-fold compared to non-fluorinated analogs .
  • SAR Table :

Substituent PositionActivity (IC50_{50}, μM)Notes
2-F, 5-formylphenyl0.45 ± 0.02High selectivity for EGFR
2-Cl, 5-formylphenyl1.20 ± 0.15Reduced potency due to larger Cl atom

Data Contradictions and Validation

  • Fluorination Yields : reports 89% yield for nitro-substituted analogs, but steric hindrance in the target compound may lower yields to ~60%. Validate via controlled experiments with varying boronic acid equivalents .
  • Formyl Reactivity : While highlights formyl stability in 5-fluoro-2-formylbenzoic acid, competing reactions (e.g., oxidation to -COOH) may occur in the target compound. Use inert atmospheres (N2_2) during synthesis .

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